molecular formula C9H17N B1608541 2-Cyclobutylpiperidine CAS No. 526183-12-0

2-Cyclobutylpiperidine

Cat. No. B1608541
M. Wt: 139.24 g/mol
InChI Key: TTWXQGZANCNAFO-UHFFFAOYSA-N
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Description

2-Cyclobutylpiperidine is a chemical compound that belongs to the piperidine class . It is an important intermediate in the synthesis of many pharmaceuticals.


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of 2-Cyclobutylpiperidine is C9H17N . Its average mass is 139.238 Da and its monoisotopic mass is 139.136093 Da .

Scientific Research Applications

  • Pharmaceutical Industry
    • Piperidine derivatives are present in more than twenty classes of pharmaceuticals .
    • They play a significant role in drug discovery .
    • Piperidine and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents .
    • More than 7000 piperidine-related papers were published during the last five years .
    • The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
  • Anticancer Agents

    • Piperidine derivatives are used as anticancer agents . They have shown promising results in inhibiting the growth and spread of various types of cancers .
  • Antimicrobial Agents

    • Piperidine derivatives are also used as antimicrobial agents . They can inhibit the growth of harmful microorganisms, providing a potential line of defense against various infections .
  • Analgesic Agents

    • Piperidine derivatives are used in the development of analgesic agents . These are drugs that are used to relieve pain .
  • Anti-inflammatory Agents

    • Piperidine derivatives are used as anti-inflammatory agents . They can help reduce inflammation and swelling .
  • Antipsychotic Agents

    • Piperidine derivatives are used as antipsychotic agents . These drugs are used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought .
  • Antiviral and Antimalarial Agents

    • Piperidine derivatives are used as antiviral and antimalarial agents . They can inhibit the growth of viruses and malaria parasites, providing a potential treatment for these diseases .
  • Antiviral Agents

    • Piperidine derivatives are used as antiviral agents . They can inhibit the growth of viruses, providing a potential treatment for these diseases .
  • Antimalarial Agents

    • Piperidine derivatives are used as antimalarial agents . They can inhibit the growth of malaria parasites, providing a potential treatment for these diseases .
  • Antifungal Agents

    • Piperidine derivatives are also used as antifungal agents . They can inhibit the growth of harmful fungi, providing a potential line of defense against various fungal infections .
  • Antihypertensive Agents

    • Piperidine derivatives are used as antihypertensive agents . They can help reduce high blood pressure .
  • Anti-Alzheimer Agents

    • Piperidine derivatives are used as anti-Alzheimer agents . They can help in the treatment of Alzheimer’s disease .
  • Anticoagulant Agents

    • Piperidine derivatives are used as anticoagulant agents . They can prevent or reduce coagulation of blood, prolonging the clotting time .

Safety And Hazards

The safety data sheet for piperidine, a related compound, indicates that it is highly flammable and harmful if swallowed. It is toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

properties

IUPAC Name

2-cyclobutylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-7-10-9(6-1)8-4-3-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWXQGZANCNAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394736
Record name 2-cyclobutylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutylpiperidine

CAS RN

526183-12-0
Record name 2-cyclobutylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutylpiperidine
Reactant of Route 2
2-Cyclobutylpiperidine
Reactant of Route 3
2-Cyclobutylpiperidine
Reactant of Route 4
2-Cyclobutylpiperidine
Reactant of Route 5
2-Cyclobutylpiperidine
Reactant of Route 6
2-Cyclobutylpiperidine

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